molecular formula C15H13F3N2O2 B3172115 N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]-phenyl}acetamide CAS No. 946715-45-3

N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]-phenyl}acetamide

Cat. No.: B3172115
CAS No.: 946715-45-3
M. Wt: 310.27 g/mol
InChI Key: JNBXNNXDLUOYHQ-UHFFFAOYSA-N
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Description

N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]-phenyl}acetamide is a chemical compound characterized by the presence of an amino group, a trifluoromethyl group, and a phenoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]-phenyl}acetamide typically involves multiple steps. One common method starts with the reaction of 2-chloro-4-(trifluoromethyl)aniline with 3-hydroxyacetophenone under basic conditions to form an intermediate. This intermediate is then subjected to acetylation using acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]-phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: Reagents such as sodium methoxide (NaOCH₃) in methanol (CH₃OH).

Major Products Formed

Scientific Research Applications

N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]-phenyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]-phenyl}acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]-phenyl}acetamide: Unique due to the presence of both amino and trifluoromethyl groups.

    N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]-phenyl}methanamide: Similar structure but with a methanamide group instead of an acetamide group.

    N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]-phenyl}propionamide: Contains a propionamide group, offering different chemical properties.

Uniqueness

The unique combination of the amino and trifluoromethyl groups in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[3-[2-amino-4-(trifluoromethyl)phenoxy]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2/c1-9(21)20-11-3-2-4-12(8-11)22-14-6-5-10(7-13(14)19)15(16,17)18/h2-8H,19H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBXNNXDLUOYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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